molecular formula C8H14O4 B2873483 4-(Acetyloxy)-3,3-dimethylbutanoic acid CAS No. 881019-76-7

4-(Acetyloxy)-3,3-dimethylbutanoic acid

Cat. No. B2873483
CAS RN: 881019-76-7
M. Wt: 174.196
InChI Key: KJGAZHUZJBNGGJ-UHFFFAOYSA-N
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Description

The compound “4-(Acetyloxy)-3,3-dimethylbutanoic acid” is a complex organic molecule. The acetoxy group (abbr. AcO or OAc; IUPAC name: acetyloxy), is a functional group with the formula −OCOCH3 and the structure −O−C(=O)−CH3 . It differs from the acetyl group ( −C(=O)−CH3) by the presence of an additional oxygen atom .

Scientific Research Applications

Advanced Oxidation Processes

Acetyloxyl radicals, produced through the activation of peracetic acid by cobalt ions, have been identified as potent agents in the degradation of aromatic organic compounds. This study highlights the efficiency of acetyloxyl radicals over hydroxyl radicals in pollutant degradation, emphasizing their significance in environmental science and technology. The research demonstrated the reaction rates of peracetic acid with Co(II) and Co(III), revealing the acetyloxyl radical as the key reactive species for compound degradation. This finding is pivotal for developing peracetic acid-based advanced oxidation processes (AOPs) for environmental remediation (Kim et al., 2020).

Radiolysis of Poly(Acrylic Acid) Model

Another study explored the radiolytic degradation of 2,4-Dimethylglutaric acid, serving as a model for poly(acrylic acid), revealing insights into the formation of acetylacetone as a degradation product. This research contributes to our understanding of the radiolysis process and the potential formation of valuable compounds through degradation, offering implications for materials science and the analysis of polymer stability under radiation (Ulański et al., 1996).

Oligomerization of Aqueous Pyruvic Acid

In a study focused on the photoinduced oligomerization of pyruvic acid, a compound structurally related to 4-(Acetyloxy)-3,3-dimethylbutanoic acid, researchers discovered the formation of multifunctional compounds through a bimolecular reaction. This research offers insights into the pathways of organic compound transformation under solar irradiation, which has implications for atmospheric chemistry and the understanding of aerosol formation (Guzman et al., 2006).

Cholesterol Synthesis Utilization

Research on the utilization of branched chain acids, akin to the structure of 4-(Acetyloxy)-3,3-dimethylbutanoic acid, in cholesterol synthesis has revealed the metabolic pathways involved in steroid biosynthesis. This study provides valuable insights into the biochemical processes underpinning cholesterol production, contributing to our understanding of metabolic health and potential therapeutic targets (Bloch et al., 1954).

Safety and Hazards

The safety data sheet for a related compound, acetic acid, advises to use personal protective equipment, avoid breathing vapours, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapours accumulating to form explosive concentrations .

properties

IUPAC Name

4-acetyloxy-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-6(9)12-5-8(2,3)4-7(10)11/h4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGAZHUZJBNGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C)(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

881019-76-7
Record name 4-(acetyloxy)-3,3-dimethylbutanoic acid
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